molecular formula C17H16FN3O2S2 B11480836 3-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-1,2-benzothiazole

3-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-1,2-benzothiazole

Cat. No.: B11480836
M. Wt: 377.5 g/mol
InChI Key: HTLBMJCXCKALQX-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-1,2-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a benzothiazole ring fused with a piperazine ring, which is further substituted with a 4-fluorobenzenesulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-1,2-benzothiazole typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Piperazine Substitution: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-1,2-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom of the 4-fluorobenzenesulfonyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-1,2-benzothiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways critical for cell proliferation or survival.

Comparison with Similar Compounds

3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-1,2-benzothiazole can be compared with other similar compounds, such as:

The uniqueness of 3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-1,2-benzothiazole lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H16FN3O2S2

Molecular Weight

377.5 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C17H16FN3O2S2/c18-13-5-7-14(8-6-13)25(22,23)21-11-9-20(10-12-21)17-15-3-1-2-4-16(15)24-19-17/h1-8H,9-12H2

InChI Key

HTLBMJCXCKALQX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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